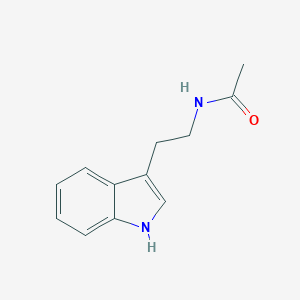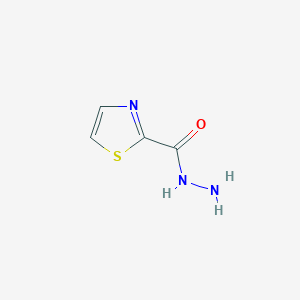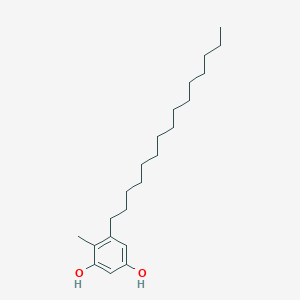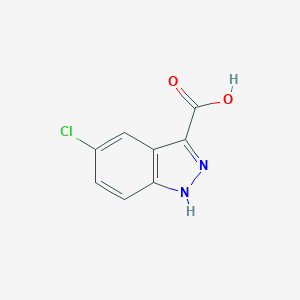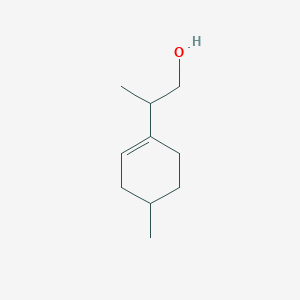
p-Menth-3-en-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Menth-3-en-9-ol, also known as menthol, is a cyclic monoterpene alcohol that is commonly used in various industries such as food, cosmetics, and pharmaceuticals. Menthol is known for its cooling and soothing properties, which make it a popular ingredient in products such as cough drops, toothpaste, and muscle rubs. In recent years, there has been an increasing interest in the scientific research of menthol due to its potential health benefits and therapeutic applications.
Wirkmechanismus
The mechanism of action of p-Menth-3-en-9-ol is complex and involves multiple pathways in the body. One of the primary mechanisms of action is the activation of the TRPM8 ion channel, which is involved in the sensation of cold and pain. Activation of this channel leads to a cooling sensation and a reduction in pain and inflammation.
Menthol also has an affinity for the mu-opioid receptor, which is involved in the modulation of pain. Activation of this receptor can lead to a reduction in pain and an increase in pain tolerance.
Biochemical and Physiological Effects
Menthol has been shown to have a variety of biochemical and physiological effects in the body. One of the primary effects is its ability to activate the TRPM8 ion channel, which leads to a cooling sensation and a reduction in pain and inflammation.
Menthol has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. In addition, p-Menth-3-en-9-ol has been shown to have antimicrobial properties, which can help to prevent the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using p-Menth-3-en-9-ol in lab experiments is its availability and low cost. Menthol is a widely used compound that can be easily synthesized or purchased from commercial suppliers.
However, one of the limitations of using p-Menth-3-en-9-ol in lab experiments is its potential for toxicity at high doses. Menthol has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the scientific research of p-Menth-3-en-9-ol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Menthol has been shown to have neuroprotective effects, which can help to prevent the degeneration of neurons in these conditions.
Another area of interest is the potential use of p-Menth-3-en-9-ol in the development of new analgesic drugs. The activation of the TRPM8 ion channel by p-Menth-3-en-9-ol has been shown to be an effective method for the relief of pain, and further research in this area could lead to the development of new and more effective pain medications.
Conclusion
In conclusion, p-Menth-3-en-9-ol (p-Menth-3-en-9-ol) is a widely used compound with many potential therapeutic applications. Its ability to activate the TRPM8 ion channel and its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Further research is needed to fully understand the mechanisms of action of p-Menth-3-en-9-ol and its potential applications in various fields of medicine.
Synthesemethoden
Menthol can be synthesized through various methods, including the hydrogenation of thymol or the isomerization of limonene. One of the most commonly used methods for the synthesis of p-Menth-3-en-9-ol is the fractional distillation of peppermint oil. This method involves the extraction of peppermint oil from the leaves of the plant followed by the distillation of the oil to separate the p-Menth-3-en-9-ol from other components.
Wissenschaftliche Forschungsanwendungen
Menthol has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most well-known applications of p-Menth-3-en-9-ol is its use as a topical analgesic for the relief of pain and inflammation. Menthol has been shown to activate the TRPM8 ion channel, which is involved in the sensation of cold and pain. This activation leads to a cooling sensation and a reduction in pain and inflammation.
In addition to its analgesic properties, p-Menth-3-en-9-ol has also been studied for its potential use in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Menthol has been shown to have bronchodilatory effects, which can help to improve airflow and reduce symptoms in patients with these conditions.
Eigenschaften
CAS-Nummer |
15714-10-0 |
|---|---|
Produktname |
p-Menth-3-en-9-ol |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-(4-methylcyclohexen-1-yl)propan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h5,8-9,11H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
KFUIAXXMGXAVHN-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC1)C(C)CO |
Kanonische SMILES |
CC1CCC(=CC1)C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



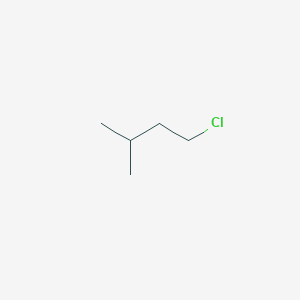

![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)


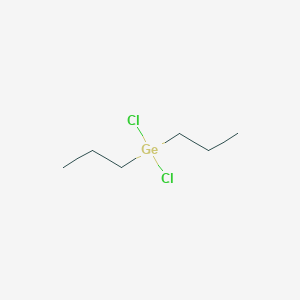
![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)
